![molecular formula C13H15NOS B165429 2-PYRROLIDINETHIONE, 1-(1-OXO-3-PHENYLPROPYL)- CAS No. 133218-32-3](/img/structure/B165429.png)
2-PYRROLIDINETHIONE, 1-(1-OXO-3-PHENYLPROPYL)-
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Overview
Description
2-PYRROLIDINETHIONE, 1-(1-OXO-3-PHENYLPROPYL)- is a compound that features a pyrrolidine ring, a phenyl group, and a sulfanylidenepyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PYRROLIDINETHIONE, 1-(1-OXO-3-PHENYLPROPYL)- typically involves the formation of the pyrrolidine ring followed by the introduction of the phenyl and sulfanylidenepyrrolidine groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as Lewis acids or bases .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-PYRROLIDINETHIONE, 1-(1-OXO-3-PHENYLPROPYL)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidenepyrrolidine moiety to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-PYRROLIDINETHIONE, 1-(1-OXO-3-PHENYLPROPYL)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-PYRROLIDINETHIONE, 1-(1-OXO-3-PHENYLPROPYL)- involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group may enhance the compound’s binding affinity, while the sulfanylidenepyrrolidine moiety can participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-PYRROLIDINETHIONE, 1-(1-OXO-3-PHENYLPROPYL)-.
Phenyl-substituted compounds: Compounds with phenyl groups attached to different heterocycles, such as phenylpyrrole or phenylimidazole.
Uniqueness
2-PYRROLIDINETHIONE, 1-(1-OXO-3-PHENYLPROPYL)- is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity.
Properties
CAS No. |
133218-32-3 |
---|---|
Molecular Formula |
C13H15NOS |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
3-phenyl-1-(2-sulfanylidenepyrrolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H15NOS/c15-12(14-10-4-7-13(14)16)9-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI Key |
YIWMGAPTOYZYTN-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)C(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=S)N(C1)C(=O)CCC2=CC=CC=C2 |
Synonyms |
2-Pyrrolidinethione, 1-(1-oxo-3-phenylpropyl)- (9CI) |
Origin of Product |
United States |
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